molecular formula C15H13N3O4 B7698473 N'-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide

N'-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B7698473
M. Wt: 299.28 g/mol
InChI Key: OLEZOQVCIUVPJA-UHFFFAOYSA-N
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Description

N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide is a synthetic organic compound that features a benzodioxole ring and a pyridine moiety linked through an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyridin-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and pyridine rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)oxamide
  • N’-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)oxamide

Uniqueness

N’-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interaction with biological targets. The combination of the benzodioxole and pyridine moieties also provides a unique electronic and steric environment, potentially leading to distinct properties and applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-14(17-8-11-3-1-2-6-16-11)15(20)18-10-4-5-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEZOQVCIUVPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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